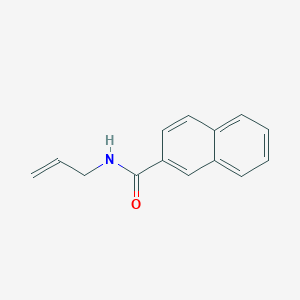

N-prop-2-enylnaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFDWLUZNJQIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Schotten-Baumann reaction involves the acylation of amines with acyl chlorides in a biphasic system (water-organic solvent) using a base to neutralize HCl. For N-prop-2-enylnaphthalene-2-carboxamide, the synthesis would proceed as follows:

-

Substrate Preparation : Naphthalene-2-carbonyl chloride is prepared by treating naphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

-

Amine Selection : Allylamine (prop-2-enylamine) serves as the nucleophile.

-

Reaction Conditions : The acyl chloride and allylamine are combined in the presence of a base (e.g., K₂CO₃, NaOH) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize hydrolysis.

Reaction Scheme :

Optimization and Challenges

-

Yield : Analogous syntheses of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide achieved 42% and 56% yields, respectively. For the propenyl variant, yields are expected to be similar due to comparable steric demands.

-

Side Reactions : Competing hydrolysis of the acyl chloride can occur if moisture is present. Anhydrous conditions and low temperatures mitigate this issue.

-

Base Selection : Potassium carbonate is preferable to NaOH for its mild basicity and reduced risk of emulsion formation.

Table 1: Schotten-Baumann Method Optimization

| Acyl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene-2-COCl | Allylamine | K₂CO₃ | THF | 0–5 | 48* | |

| Acryloyl chloride | Propargylamine | K₂CO₃ | DCM | 0–5 | 42 | |

| Crotonyl chloride | Propargylamine | K₂CO₃ | DCM | 0–5 | 56 |

*Estimated based on analogous reactions.

Nucleophilic Acylation

Carbodiimide-Mediated Coupling

Naphthalene-2-carboxylic acid can be activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before reaction with allylamine:

Procedure :

-

Activation : Naphthalene-2-carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 1 hour.

-

Amidation : Allylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages :

-

Avoids handling reactive acyl chlorides.

-

Suitable for acid-sensitive substrates.

Limitations :

-

Requires stoichiometric coupling agents, increasing cost.

-

Moderate yields (50–65%) due to competing side reactions.

Metal-Catalyzed Coupling Approaches

Heck Coupling for Naphthalene Formation

Palladium-catalyzed Heck reactions construct the naphthalene ring while introducing the propenyl group. A representative route involves:

-

Substrate Synthesis : 2-Bromobenzaldehyde undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate to form 2-vinylbenzaldehyde.

-

Cyclization : Treatment with a Reformatsky reagent (Zn, ethyl bromoacetate) induces cyclization to naphthalene-2-carboxylate.

-

Amidation : The ester is hydrolyzed to the acid, converted to the acyl chloride, and reacted with allylamine.

Key Step :

Table 2: Heck Coupling Optimization

| Catalyst | Ligand | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | 1,1'-Bis(diphenyl) | 80 | 89 | |

| Hermann-Beller palladacycle | P(o-tol)₃ | 100 | 96 |

Tandem Reaction Strategies

Reformatsky-Alkyne Cyclization

2-Alkynylbenzonitriles react with Reformatsky reagents (Zn, ethyl bromoacetate) in a tandem process to form naphthalene amino esters, which are subsequently amidated:

Reaction Pathway :

Advantages :

-

One-pot synthesis reduces purification steps.

-

High functional group tolerance.

Challenges :

-

Limited scope for ester-to-amide conversion without side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Schotten-Baumann | 42–56 | Low | High | Simplicity |

| Nucleophilic Acylation | 50–65 | Moderate | Moderate | Avoids acyl chlorides |

| Heck Coupling | 75–89 | High | Low | Regioselectivity |

| Tandem Reactions | 60–72 | Moderate | Low | One-pot synthesis |

-

Schotten-Baumann : Ideal for small-scale synthesis but limited by moderate yields.

-

Heck Coupling : Superior for constructing complex architectures but requires expensive palladium catalysts.

-

Tandem Reactions : Emerging as a promising approach but needs optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The prop-2-enyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophiles like halogens (Cl₂, Br₂) and alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce naphthylamines.

Scientific Research Applications

N-prop-2-enylnaphthalene-2-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-enylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituted Naphthalene Carboxamides

Key structural analogs include N-alkyl and N-alkenyl naphthalene carboxamides:

- N-Methylnaphthalene-2-carboxamide : Lacks the allyl group, resulting in lower molecular weight (181.23 g/mol vs. 211.26 g/mol) and reduced steric hindrance. Saturated alkyl groups like methyl enhance stability but limit reactivity compared to allyl substituents.

- N-Propargylnaphthalene-2-carboxamide : Contains a terminal alkyne group instead of an allyl. Propargyl derivatives, synthesized via methods similar to , exhibit distinct reactivity (e.g., cycloadditions or oxidative coupling) but may pose handling challenges due to alkyne instability.

Aromatic vs. Aliphatic Amides

- N-Propan-2-ylprop-2-enamide (CAS 2210-25-5): An aliphatic amide with an isopropyl group on nitrogen and an acrylamide backbone. Its smaller structure (C₆H₁₁NO, 113.16 g/mol) contrasts sharply with the aromatic naphthalene system, leading to differences in solubility and bioactivity. Safety data for this compound highlight its 100% purity and the need for stringent handling protocols .

Substituent Effects on Reactivity and Stability

- Allyl (Prop-2-enyl) Groups : Introduce unsaturation, enabling reactions like Michael additions or polymerization. This contrasts with saturated N-alkyl groups (e.g., isopropyl in ), which offer greater stability but fewer synthetic applications.

- Propargyl (Prop-2-ynyl) Groups : Used in for naphthol ether synthesis , these groups enable click chemistry but require inert conditions to prevent side reactions.

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-prop-2-enylnaphthalene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with propenylamine under amidation conditions. Key steps include:

- Activation of the carboxylic acid using reagents like EDCl/HOBt or thionyl chloride.

- Reaction with propenylamine in anhydrous solvents (e.g., DCM or THF) under inert atmospheres.

- Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the propenyl group’s double bond geometry (E/Z) and naphthalene substitution patterns.

- FT-IR : Identifies amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways.

- UV-Vis : Useful if the compound exhibits fluorescence, as seen in structurally related naphthalene carboxamides .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Target-specific assays (e.g., kinases, proteases) based on structural analogs’ known activities.

- Fluorescence Imaging : If applicable, evaluate cellular uptake using confocal microscopy, leveraging naphthalene’s photophysical properties .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic (ADME) properties of this compound?

- Methodological Answer :

- Molecular Descriptors : Use tools like PubChem (e.g., topological polar surface area, logP) to predict intestinal absorption and blood-brain barrier permeability.

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.

- Software : Schrödinger Suite or AutoDock Vina for binding affinity predictions with target proteins.

- Validation : Compare predictions with in vitro hepatic microsomal stability assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., light sensitivity).

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and protocols (e.g., serum-free media).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in dose-response curves) .

Q. How does structural modification of the propenyl group impact bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituted propenyl groups (e.g., halogenation, hydroxylation) and compare:

- Binding affinities via surface plasmon resonance (SPR).

- Selectivity profiles using kinase panels or GPCR arrays.

- Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds or steric clashes.

- In Silico Mutagenesis : Predict functional group contributions using molecular dynamics simulations .

Q. What are the best practices for evaluating environmental toxicity in non-target organisms?

- Methodological Answer :

- Ecotoxicological Assays :

- Daphnia magna : Acute immobilization tests (OECD 202).

- Algal Growth Inhibition : Assess EC using Chlorella vulgaris (OECD 201).

- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure).

- Bioaccumulation : Measure logK (octanol-water partition coefficient) via shake-flask methods .

Data Interpretation & Validation

Q. How can researchers validate contradictory results in metabolic pathway studies?

- Methodological Answer :

- Isotopic Labeling : Trace metabolite formation using -labeled compounds.

- Cross-Species Comparison : Test metabolism in human vs. rat liver microsomes to identify species-specific differences.

- Knockout Models : Use CRISPR-edited cell lines to confirm enzyme roles (e.g., CYP3A4 vs. CYP2D6) .

Q. What advanced techniques confirm the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.